molecular formula C5H6N2O3 B1452650 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid CAS No. 860409-48-9

2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid

Número de catálogo: B1452650
Número CAS: 860409-48-9
Peso molecular: 142.11 g/mol
Clave InChI: HGCLFOPYDIALKO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid is a chemical compound with the CAS Registry Number 860409-48-9 and a molecular formula of C5H6N2O3 . It features a pyrazolone core, a five-membered ring structure known for its diverse biological activities and applications in medicinal chemistry. Compounds based on the 5-oxo-4,5-dihydro-1H-pyrazole (pyrazolone) scaffold are of significant research interest. For instance, structurally related pyrazolone benzenesulfonamide derivatives have been extensively studied as potent inhibitors of tumor-associated carbonic anhydrase isoforms (hCA IX and XII), which are important targets in cancer research . The core structure serves as a key building block in the synthesis of more complex molecules for pharmaceutical and chemical research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Propiedades

IUPAC Name

2-(5-oxo-1,4-dihydropyrazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c8-4-1-3(6-7-4)2-5(9)10/h1-2H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCLFOPYDIALKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NNC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860409-48-9
Record name 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and applications of 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid.

Executive Summary

2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid is a bifunctional heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates, metal-chelating ligands, and pyrazolone-based dyes. It is characterized by a dynamic tautomeric equilibrium that significantly influences its reactivity and spectroscopic signature. This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and structural behavior.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Core Data
PropertySpecification
Chemical Name 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid
Synonyms 3-Carboxymethyl-5-pyrazolone; (5-Oxo-2,5-dihydro-1H-pyrazol-3-yl)acetic acid
CAS Number 860409-48-9 (Acid form)
Molecular Formula C₅H₆N₂O₃
Molecular Weight 142.11 g/mol
Solubility Soluble in DMSO, MeOH, dilute aqueous base; sparingly soluble in water.
pKa ~3.5 (Carboxylic acid), ~9.0 (Pyrazolone NH/OH)
Tautomeric Equilibrium

A critical feature of this compound is its annular tautomerism .[1] Unlike simple ketones, the pyrazolone ring exists in a solvent-dependent equilibrium between the CH-form (ketone), OH-form (enol), and NH-form. This behavior dictates nucleophilic substitution patterns during drug design.

  • CH-form: Predominant in non-polar solvents; reactive at the C4 position (Knoevenagel condensation).

  • OH-form (Enol): Stabilized in polar protic solvents; facilitates O-alkylation.

  • NH-form: Often observed in the solid state due to hydrogen bonding networks.

Tautomerism CH_Form CH-Form (Ketone) (C4 Reactive) OH_Form OH-Form (Enol) (Aromatic Character) CH_Form->OH_Form Proton Transfer NH_Form NH-Form (H-Bond Stabilized) OH_Form->NH_Form Solvent Mediation NH_Form->CH_Form Equilibrium

Figure 1: Tautomeric equilibrium of the pyrazolone core. The shift between forms is driven by solvent polarity and pH.

Synthetic Methodology

The synthesis of 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid is classically achieved through the cyclocondensation of hydrazine with diethyl 1,3-acetonedicarboxylate (diethyl 3-oxoglutarate), followed by hydrolysis.

Reaction Mechanism
  • Nucleophilic Attack: Hydrazine attacks the ketone carbonyl of the beta-keto ester.

  • Cyclization: Intramolecular attack of the hydrazine nitrogen on the ester carbonyl releases ethanol.

  • Hydrolysis: The remaining ester group on the side chain is hydrolyzed to the free acid.

Synthesis Reactants Diethyl 1,3-acetonedicarboxylate + Hydrazine Hydrate Cyclization Cyclocondensation (Reflux in EtOH) Reactants->Cyclization Intermediate Intermediate: Ethyl 2-(5-oxo-pyrazol-3-yl)acetate Hydrolysis Acid Hydrolysis (HCl / H2O) Intermediate->Hydrolysis Cyclization->Intermediate Product Target: 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid Hydrolysis->Product

Figure 2: Synthetic workflow from diethyl acetonedicarboxylate to the target acid.

Experimental Protocol (Standardized)

Note: This protocol is a generalized synthesis derived from standard pyrazolone formation methodologies.

Step 1: Cyclization to Ethyl Ester

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Dissolve Diethyl 1,3-acetonedicarboxylate (20.2 g, 0.1 mol) in absolute ethanol (50 mL).

  • Addition: Dropwise add Hydrazine Hydrate (80%, 0.12 mol) at 0°C over 30 minutes.

  • Reaction: Allow to warm to room temperature, then reflux for 3–4 hours.

  • Isolation: Cool the mixture. The ethyl ester intermediate often precipitates. Filter and wash with cold ethanol.

Step 2: Hydrolysis to Acid

  • Dissolution: Suspend the ester intermediate in 10% NaOH solution (5 equivalents).

  • Heating: Stir at 60°C for 2 hours until the solution becomes clear.

  • Acidification: Cool to 0°C and acidify carefully with concentrated HCl to pH 2.

  • Purification: The target acid precipitates. Filter, wash with ice-cold water, and recrystallize from water/ethanol.

Analytical Characterization

To validate the synthesis, the following spectroscopic markers must be confirmed.

TechniqueExpected Signal (Approximate)Structural Assignment
¹H NMR (DMSO-d₆) δ 3.20 (s, 2H)Side chain -CH₂-COOH
δ 5.20 (s, 1H)Pyrazole C4-H (CH-form) or vinylic H (OH-form)
δ 10.0–12.0 (br)COOH and Pyrazole NH/OH (Exchangeable)
FT-IR 1680–1700 cm⁻¹C=O stretch (Carboxylic Acid)
1600–1620 cm⁻¹C=N stretch (Pyrazole ring)
2500–3300 cm⁻¹Broad O-H stretch (Acid + Enol)
Mass Spectrometry m/z 143.0 [M+H]⁺Protonated molecular ion

Applications in Drug Discovery

Scaffold Utility

The 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid structure serves as a versatile scaffold. The C4 position is highly nucleophilic, allowing for Knoevenagel condensations with aldehydes to form arylidene derivatives. These derivatives are frequently screened for:

  • Antimicrobial Activity: Inhibition of bacterial DNA gyrase.

  • Anti-inflammatory Activity: COX-2 inhibition (analogous to Celecoxib, though structurally distinct).

Metal Chelation

The combination of the pyrazolone enolic oxygen, the ring nitrogen, and the carboxylic acid side chain creates a tridentate coordination pocket. This is utilized in:

  • Metallopharmaceuticals: Designing copper or zinc complexes for SOD (Superoxide Dismutase) mimicry.

  • Contrast Agents: Potential chelation of Gadolinium or Technetium for imaging applications.

References

  • Chemical Identity: PubChem. 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid (Compound).[2] National Library of Medicine. [Link]

  • Tautomerism: Rozas, I., et al. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles. National Institutes of Health (NIH). [Link]

  • Synthesis (General Pyrazolone): Fadda, A. A., et al. Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. American Journal of Chemistry. [Link]

  • Molecular Weight Verification: University of Luxembourg. PubChemLite - 2-(5-oxo-4,5-dihydro-1h-pyrazol-3-yl)acetic acid. [Link]

Sources

Biological Activity Potential of 5-oxo-4,5-dihydro-1H-pyrazol-3-yl Acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity potential, synthesis, and pharmacological applications of 5-oxo-4,5-dihydro-1H-pyrazol-3-yl acetic acid.

A Technical Monograph for Drug Discovery & Medicinal Chemistry

Executive Summary

5-oxo-4,5-dihydro-1H-pyrazol-3-yl acetic acid (CAS: 860409-48-9), often referred to as 3-carboxymethyl-5-pyrazolone , represents a critical pharmacophore in medicinal chemistry. While primarily utilized as a high-value intermediate, its structural architecture combines a polar acidic tail with a redox-active pyrazolone core, mimicking the binding motifs of established non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. This guide analyzes its chemical reactivity, theoretical pharmacology, and experimental protocols for validating its biological potential.

Chemical Identity & Structural Biology[1]

Structural Dynamics and Tautomerism

The biological activity of this compound is governed by its ability to exist in multiple tautomeric forms. In solution, the CH₂ active methylene group at position 4 facilitates keto-enol tautomerism, which is essential for its antioxidant capacity and binding affinity.

  • Keto Form (predominant in solid state): 5-oxo-4,5-dihydro-1H-pyrazol-3-yl acetic acid.

  • Enol Form (stabilized in polar solvents): 5-hydroxy-1H-pyrazol-3-yl acetic acid.

Key Reactive Sites:

  • C4-Methylene: Highly nucleophilic; site for Knoevenagel condensation with aldehydes to form bioactive benzylidene derivatives.

  • N1-Nitrogen: Site for substitution (alkylation/arylation) to modulate lipophilicity.

  • Carboxymethyl Tail: Provides ionic binding capability (e.g., to Arginine residues in COX enzymes) and solubility.

Synthesis Pathway

The standard synthesis involves the cyclocondensation of acetonedicarboxylic acid derivatives with hydrazine hydrate. This reaction is thermodynamically driven by the formation of the stable 5-membered aromatic-like ring.

SynthesisPath cluster_0 Precursors cluster_1 Reaction Conditions cluster_2 Target Scaffold A Diethyl 1,3-acetonedicarboxylate C Reflux (Ethanol) 0-5 °C initiation A->C B Hydrazine Hydrate (N2H4·H2O) B->C D 5-oxo-4,5-dihydro-1H-pyrazol-3-yl acetic acid C->D Cyclization (-2 EtOH)

Figure 1: Synthetic pathway for the formation of the pyrazolone-acetic acid scaffold.

Pharmacological Profiles & Mechanisms

Anti-Inflammatory Potential (COX Inhibition)

The structural motif of 5-oxo-4,5-dihydro-1H-pyrazol-3-yl acetic acid aligns with the pharmacophore of classical acetic acid NSAIDs (e.g., Diclofenac, Indomethacin).

  • Mechanism: The carboxylic acid tail mimics the arachidonic acid carboxylate, engaging in an ionic salt bridge with Arg120 in the cyclooxygenase (COX) channel. The pyrazolone ring serves as a scaffold that can be derivatized to fill the hydrophobic pocket.

  • Causality: Unsubstituted pyrazolones often show weak activity; however, N1-arylation (e.g., Phenylbutazone analogs) drastically increases potency by stabilizing the enzyme-inhibitor complex.

Antimicrobial & Antifungal Activity

The core molecule acts as a precursor for Schiff bases (hydrazones). The C4-position is condensed with aromatic aldehydes to yield arylidene derivatives.

  • Mechanism: These derivatives disrupt bacterial cell walls and inhibit DNA gyrase. The "acetic acid" moiety improves water solubility, facilitating transport across the bacterial membrane compared to neutral pyrazolones.

  • Target: Studies on related 4-arylidene-pyrazolones demonstrate high efficacy against S. aureus (Gram-positive) and E. coli (Gram-negative).[1]

Antioxidant Activity

The pyrazolone ring is an electron-rich system capable of scavenging free radicals. The enol form can donate a hydrogen atom to neutralize reactive oxygen species (ROS), similar to the mechanism of Edaravone (a pyrazolone-based neuroprotective agent).

Experimental Protocols

Protocol A: Synthesis of 5-oxo-4,5-dihydro-1H-pyrazol-3-yl Acetic Acid

Self-Validating Step: The disappearance of the ester carbonyl peak (~1730 cm⁻¹) and appearance of the amide/lactam peak (~1680 cm⁻¹) in IR confirms cyclization.

  • Reagents: Diethyl 1,3-acetonedicarboxylate (0.01 mol), Hydrazine hydrate (0.01 mol), Ethanol (absolute, 20 mL).

  • Procedure:

    • Dissolve diethyl 1,3-acetonedicarboxylate in ethanol at 0–5 °C.

    • Add hydrazine hydrate dropwise over 15 minutes to prevent exotherm-driven polymerization.

    • Stir at room temperature for 1 hour, then reflux for 3 hours.

    • Cool the mixture; the product precipitates as a white/off-white solid.

    • Purification: Recrystallize from ethanol/water (7:3).

  • Yield: Typically 75–85%.

Protocol B: In Vitro COX-2 Inhibition Assay (Colorimetric)

Rationale: Direct measurement of peroxidase activity of COX-2 using TMPD oxidation.

  • Reagents: Ovine COX-2 enzyme, Arachidonic acid (substrate), TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine), Heme, Assay Buffer (Tris-HCl, pH 8.0).

  • Workflow:

    • Incubate enzyme with test compound (10 nM – 100 µM) for 5 mins at 25°C.

    • Add Heme and Arachidonic acid to trigger reaction.

    • Add TMPD. The peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD.

    • Measurement: Monitor absorbance at 590 nm.

  • Calculation: % Inhibition = (1 - (Abs_sample / Abs_control)) × 100.

Protocol C: Antimicrobial Susceptibility (Broth Microdilution)

Standard: CLSI M07-A10 guidelines.

  • Preparation: Dissolve compound in DMSO (stock 10 mg/mL). Dilute in Mueller-Hinton Broth to range 0.5 – 256 µg/mL.

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213) to 5 × 10⁵ CFU/mL.

  • Incubation: 37°C for 16–20 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

Structure-Activity Relationship (SAR) Analysis

The biological potential is strictly dependent on specific structural modifications. The parent acid is a "lead-like" scaffold, not the final drug.

SAR Core 5-oxo-4,5-dihydro-1H-pyrazol-3-yl acetic acid Core N1 N1 Position: Lipophilicity Modulation (Aryl/Alkyl groups increase membrane permeability) Core->N1 C4 C4 Active Methylene: Pharmacophore Attachment (Condensation with aldehydes creates antimicrobial Schiff bases) Core->C4 Tail C3-Acetic Acid Tail: Ionic Binding / Solubility (Salt bridge to COX Arg120; Esterification = Prodrug) Core->Tail

Figure 2: SAR map highlighting modifiable regions for targeted biological activity.

Data Summary Table: Predicted Activity vs. Substitution

Modification SiteSubstituentPredicted EffectTarget Application
N1 Phenyl / 4-Cl-PhenylIncreased Lipophilicity & COX bindingAnti-inflammatory
C4 4-NO₂-BenzylideneElectron withdrawal, DNA intercalationAntimicrobial
C4 UnsubstitutedRadical scavenging (H-donor)Antioxidant
COOH Tail Hydrazide (-CONHNH₂)Metal chelation, Enzyme inhibitionAntitubercular

References

  • Synthesis & Antimicrobial Activity: Synthesis, antimicrobial evaluation and docking studies of new pyrazolone derivatives. Semantic Scholar.

  • Anticancer Mechanisms: Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells. PMC.

  • Chemical Identity: 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid (CAS 860409-48-9).[2] BLD Pharm.[2]

  • Pyrazolone Scaffold Review: Current status of pyrazole and its biological activities. PMC.

  • Synthesis Methodology: Citric Acid Catalyzed Synthesis of Hydrazones Schiff Bases. IJPPR.[3]

Sources

literature review on 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic Acid

Executive Summary

This technical guide provides a comprehensive overview of the predominant and most efficient method for synthesizing 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid, a valuable heterocyclic building block. The pyrazolone core is a privileged scaffold in medicinal chemistry, found in numerous therapeutic agents.[1][2] This document is intended for researchers, chemists, and professionals in drug development who require a detailed, field-proven understanding of this synthesis. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental protocol, and explain the causal reasoning behind critical process parameters. The primary focus will be on the cyclocondensation reaction between diethyl 1,3-acetonedicarboxylate and hydrazine hydrate, a robust and scalable route to the target compound.

Introduction: The Pyrazolone Scaffold and the Target Molecule

Pyrazoles and their oxidized congeners, pyrazolones, are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[3] This structural motif is of immense interest in the pharmaceutical and agrochemical industries due to its wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][4][5] The versatility of the pyrazole ring system allows for extensive functionalization, enabling the fine-tuning of pharmacological profiles.

The target molecule, 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid (also known as 3-carboxymethyl-5-pyrazolone), serves as a key intermediate for the synthesis of more complex molecules. The presence of both a reactive heterocyclic core and a carboxylic acid handle makes it a versatile synthon for building diverse chemical libraries.

The most reliable and time-tested method for constructing the pyrazolone ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] This guide will focus on a specific application of this principle for the synthesis of our target molecule.

Core Synthetic Strategy: Cyclocondensation of Diethyl 1,3-Acetonedicarboxylate

The cornerstone of this synthesis is the reaction between a suitable 1,3-dicarbonyl equivalent and hydrazine. The structural features of the target molecule—a pyrazolone ring with an acetic acid substituent at the 3-position—point directly to the selection of an acetonedicarboxylic acid derivative as the ideal starting material.

Rationale for Starting Material Selection
  • The Carbon Backbone: Diethyl 1,3-acetonedicarboxylate (also known as diethyl 3-oxoglutarate) provides the perfect five-carbon backbone required for the target molecule. Its structure, CO(CH₂COOC₂H₅)₂, contains a central ketone (the "3-oxo" position) flanked by two ethyl ester groups. This arrangement constitutes the requisite 1,3-dicarbonyl system for the Knorr cyclization.[8]

  • Reactivity and Stability: As a β-keto ester, diethyl 1,3-acetonedicarboxylate is sufficiently reactive for the cyclocondensation reaction while being a stable, commercially available liquid.[8][9]

  • Hydrazine Source: Hydrazine hydrate (N₂H₄·H₂O) is the most common and cost-effective source of the dinucleophilic hydrazine moiety required to form the heterocyclic ring.

The overall synthetic pathway can be visualized as a two-stage process: cyclocondensation to form the ethyl ester intermediate, followed by hydrolysis to yield the final carboxylic acid.

G cluster_start Starting Materials cluster_process Reaction Sequence A Diethyl 1,3-Acetonedicarboxylate C Stage 1: Cyclocondensation (Knorr Synthesis) A->C Reflux in Ethanol B Hydrazine Hydrate B->C Reflux in Ethanol D Ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate (Intermediate) C->D E Stage 2: Hydrolysis (Acid or Base Catalyzed) D->E F Final Product: 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid E->F

Figure 1: High-level workflow for the synthesis of the target molecule.

Detailed Reaction Mechanism

Understanding the mechanism is crucial for troubleshooting and optimizing the reaction. The process unfolds through several distinct nucleophilic attack and condensation steps.

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of one nitrogen atom from hydrazine onto the electrophilic ketone carbonyl of diethyl 1,3-acetonedicarboxylate. This is followed by dehydration to form a hydrazone intermediate. This step is often catalyzed by a weak acid.[2]

  • Intramolecular Cyclization (Lactamization): The second nitrogen atom of the hydrazone, which remains nucleophilic, attacks one of the electrophilic ester carbonyls. This intramolecular acylation forms the five-membered ring.

  • Elimination: The resulting tetrahedral intermediate collapses, eliminating a molecule of ethanol to form the stable pyrazolone ring.

  • Ester Hydrolysis: The remaining ethyl ester group on the side chain is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved as a separate workup step using aqueous acid or base, followed by neutralization.

G start Diethyl 1,3-Acetonedicarboxylate + Hydrazine step1 Step 1: Nucleophilic Attack (Hydrazine on Ketone) start->step1 inter1 Hydrazone Intermediate step1->inter1 step2 Step 2: Intramolecular Cyclization (Amine on Ester) inter1->step2 inter2 Cyclic Intermediate step2->inter2 step3 Step 3: Elimination (Loss of Ethanol) inter2->step3 product_ester Ethyl Ester Product step3->product_ester step4 Step 4: Hydrolysis product_ester->step4 product_acid Final Acetic Acid Product step4->product_acid

Figure 2: Mechanistic steps of the pyrazolone synthesis.

Experimental Protocol and Process Parameters

This section provides a detailed, self-validating protocol for the synthesis. The quantities are provided for a laboratory scale and can be adjusted as needed.

Reagent and Equipment Summary
Reagent/MaterialFormulaMW ( g/mol )Molar Eq.AmountRole
Diethyl 1,3-acetonedicarboxylateC₉H₁₄O₅202.201.020.22 g1,3-Dicarbonyl Synthon
Hydrazine Hydrate (~64% N₂H₄)N₂H₄·H₂O50.061.15.51 gHeterocycle Precursor
Ethanol (Absolute)C₂H₅OH46.07-150 mLSolvent
Hydrochloric Acid (Conc.)HCl36.46-As neededCatalyst/Hydrolysis
Sodium HydroxideNaOH40.00-As neededHydrolysis/Neutralization
Round-bottom flask (500 mL)---1Reaction Vessel
Reflux Condenser---1Equipment
Magnetic Stirrer/Hotplate---1Equipment
Step-by-Step Procedure

Stage 1: Synthesis of Ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add diethyl 1,3-acetonedicarboxylate (20.22 g, 0.1 mol) and absolute ethanol (150 mL). Stir the mixture to form a homogeneous solution.

  • Hydrazine Addition: Slowly add hydrazine hydrate (5.51 g, ~0.11 mol) to the stirred solution at room temperature. The addition should be dropwise or in small portions to control any initial exotherm.

  • Reaction: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. The product may precipitate as a white or off-white solid. If precipitation is slow, it can be induced by adding a small amount of cold water.

  • Filtration: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold ethanol, and then with cold water.

  • Drying: Dry the intermediate product, ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate, under vacuum.

Stage 2: Hydrolysis to 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid

  • Setup: Suspend the dried ethyl ester intermediate in a 10% aqueous sodium hydroxide solution (approx. 100 mL) in a round-bottom flask.

  • Hydrolysis: Heat the mixture to 60-70 °C and stir for 2-3 hours until the solid has completely dissolved and the hydrolysis is complete (monitored by TLC).

  • Acidification: Cool the resulting clear solution in an ice bath. Carefully acidify the solution by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 2-3.

  • Precipitation: The target compound, 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid, will precipitate as a white solid.

  • Isolation and Drying: Collect the final product by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum at 50-60 °C.

Causality Behind Experimental Choices
  • Solvent Choice: Ethanol is an ideal solvent as it readily dissolves the starting materials and allows the reaction to be conducted at an elevated temperature (reflux, ~78 °C), which provides the necessary activation energy for the cyclization and dehydration steps.[1][5]

  • Stoichiometry: A slight excess of hydrazine hydrate (1.1 equivalents) is used to ensure the complete consumption of the more expensive diethyl 1,3-acetonedicarboxylate.

  • Reaction Temperature: Refluxing is critical to drive the equilibrium towards the product by facilitating the elimination of water and ethanol during the condensation and cyclization stages.

  • Hydrolysis Conditions: Basic hydrolysis is generally preferred for this step as it avoids potential side reactions that can occur under strong acidic conditions at high temperatures. The final product is then easily precipitated by acidification.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expect characteristic signals for the two methylene (CH₂) groups and the two NH protons of the pyrazolone ring, in addition to the carboxylic acid proton (which may be broad and exchangeable with D₂O).

  • ¹³C NMR: Signals corresponding to the carbonyl carbons (ketone and carboxylic acid), the ester carbonyl (in the intermediate), and the methylene carbons should be observable.

  • IR Spectroscopy: Look for characteristic absorption bands for the C=O stretch of the ketone and carboxylic acid, the N-H stretch, and the broad O-H stretch of the carboxylic acid.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product (C₅H₆N₂O₃, MW: 142.11 g/mol ) should be present.

Conclusion

The synthesis of 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid via the cyclocondensation of diethyl 1,3-acetonedicarboxylate with hydrazine hydrate is a highly efficient, reliable, and scalable method. The reaction proceeds through a well-understood Knorr pyrazole synthesis mechanism, and the two-stage protocol involving cyclization followed by hydrolysis provides high yields of the desired product. The insights and detailed procedures provided in this guide offer researchers a robust framework for the successful synthesis and future application of this valuable heterocyclic intermediate.

References

  • [Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Semantic Scholar]([Link]

Sources

A Comprehensive Technical Guide to 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide has been compiled from a variety of sources for closely related compounds due to the limited availability of a specific Safety Data Sheet (SDS) for 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid (CAS No. 860409-48-9). All procedures should be conducted with a thorough risk assessment and adherence to institutional safety protocols.

Chemical Identity and Properties

2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid is a heterocyclic compound featuring a pyrazolone ring with an acetic acid substituent. This structure is a common scaffold in medicinal chemistry, appearing in various compounds with diverse biological activities. Understanding its fundamental properties is crucial for its safe handling and application in research.

Table 1: Physicochemical Properties of 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid and Related Compounds

Property2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid2-(5-Oxo-1-phenyl-2,5-dihydro-1h-pyrazol-3-yl)acetic acid
CAS Number 860409-48-9[1]37959-11-8[2]
Molecular Formula C5H6N2O3C11H10N2O3
Molecular Weight 142.11 g/mol 218.21 g/mol [2]
Appearance Not specified (likely a solid)Solid
SMILES O=C(O)CC1=CC(=O)NN1C1=CC=C(C=C1)N2C(=O)C=C(CC(=O)O)N2[2]

Hazard Identification and Toxicological Profile

General Hazards of Pyrazole Derivatives:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation/Corrosion: May cause skin irritation.[3]

  • Eye Irritation/Damage: Can cause serious eye irritation or damage.[3]

  • Respiratory Sensitization: May cause respiratory irritation.[3]

  • Allergic Skin Reaction: Some pyrazolone derivatives may cause an allergic skin reaction.[4]

Due to the lack of specific data, a cautious approach is warranted. Researchers should treat this compound as potentially hazardous and minimize exposure through all routes.

Safe Handling and Storage Protocols

Adherence to rigorous safety protocols is essential when working with 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid. The following procedures are based on best practices for handling potentially hazardous research chemicals.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

Figure 1: Standard PPE for handling pyrazole derivatives.
Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[6]

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Have spill cleanup materials readily available.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid material within a chemical fume hood to prevent the generation of airborne dust.[7]

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[6]

Storage
  • Container: Keep the container tightly closed.[3]

  • Conditions: Store in a cool, dry, and well-ventilated area.[3] For long-term stability, storage in a freezer may be advisable, as recommended for some pyrazole derivatives.

  • Incompatibilities: Store away from strong oxidizing agents.

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical advice.

  • Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]

Spills and Leaks
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Report: Report the incident to the appropriate safety officer.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Hazardous Combustion Products: Thermal decomposition may produce toxic gases, including carbon oxides and nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Waste Disposal

All waste containing 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid must be treated as hazardous waste.

Waste_Disposal_Workflow cluster_waste Waste Management Protocol start Generate Waste segregate Segregate as Hazardous Chemical Waste start->segregate label_waste Label Container Clearly (Name, Hazards) segregate->label_waste dispose Dispose via Certified Hazardous Waste Vendor label_waste->dispose end Complete Disposal Record dispose->end

Figure 2: Workflow for the disposal of pyrazolone waste.
  • Segregation: Do not mix with other waste streams.[8]

  • Labeling: Ensure waste containers are clearly labeled with the chemical name and associated hazards.[8]

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[4]

Conclusion

While 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid is a valuable compound in drug discovery and development, its handling requires a proactive and informed approach to safety. In the absence of a specific SDS, researchers must rely on the principles of chemical analogy and exercise a high degree of caution. By implementing robust engineering controls, consistent use of appropriate PPE, and adherence to established safe handling and emergency procedures, the risks associated with this compound can be effectively managed, ensuring a safe and productive research environment.

References

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet - Bis(3-methyl-1-phenyl-5-pyrazolone). Retrieved February 14, 2026, from [Link]

Sources

Methodological & Application

step-by-step synthesis protocol for 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Step-by-Step Synthesis Protocol for 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic Acid Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

A Scalable Protocol via Diethyl 1,3-Acetonedicarboxylate Cyclocondensation

Abstract & Application Scope

This application note details a robust, scalable protocol for the synthesis of 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid (also known as 3-carboxymethyl-5-pyrazolone). This moiety is a critical pharmacophore in medicinal chemistry, serving as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and free radical scavengers (analogous to Edaravone).

The protocol utilizes the Knorr-type cyclocondensation of diethyl 1,3-acetonedicarboxylate with hydrazine hydrate, followed by controlled base-catalyzed hydrolysis. Unlike generic methods, this guide addresses specific process challenges: controlling the exothermic hydrazine addition to prevent oligomerization, managing the tautomeric equilibrium for accurate characterization, and avoiding decarboxylation during the hydrolysis workup.

Scientific Grounding & Reaction Logic

Retrosynthetic Analysis

The target molecule is constructed via a two-stage process.[1] The symmetry of the starting material, diethyl 1,3-acetonedicarboxylate , allows for a regioselective cyclization where one ester function participates in ring closure while the second remains available for subsequent hydrolysis.

Key Mechanistic Insight: The reaction proceeds through a hydrazone intermediate.[2] Kinetic control is required during the initial hydrazine attack to favor intramolecular cyclization (5-membered ring formation) over intermolecular polymerization (formation of hydrazide oligomers).

Reaction Scheme Visualization

The following diagram illustrates the synthesis pathway and the critical tautomeric equilibrium of the product.

ReactionScheme SM1 Diethyl 1,3-acetonedicarboxylate (Diethyl 3-oxopentanedioate) Inter Intermediate Ester Ethyl 2-(5-oxo-pyrazolin-3-yl)acetate SM1->Inter 1. EtOH, 0-5°C 2. Reflux, 3h (-EtOH, -H2O) Reagent Hydrazine Hydrate (NH2NH2·H2O) Reagent->Inter Nucleophilic Attack Product Target Acid 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid Inter->Product 1. NaOH/H2O, 60°C 2. HCl (pH 2) Taut1 5-Oxo Form (CH2 in ring) Product->Taut1 Tautomerism Taut2 5-Hydroxy Form (Aromatic character) Product->Taut2

Caption: Synthesis workflow from diethyl acetonedicarboxylate to the target pyrazolone acetic acid, highlighting the final tautomeric equilibrium.

Experimental Protocol

Materials & Equipment
ReagentCAS RNMW ( g/mol )Equiv.Role
Diethyl 1,3-acetonedicarboxylate 105-50-0202.201.0Substrate
Hydrazine Hydrate (80% or 64%) 7803-57-850.061.1Cyclizing Agent
Ethanol (Absolute) 64-17-546.07SolventReaction Medium
Sodium Hydroxide (2N) 1310-73-240.002.5Hydrolysis Base
Hydrochloric Acid (Concentrated) 7647-01-036.46ExcessAcidification

Safety Note: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Perform all operations in a fume hood. Diethyl acetonedicarboxylate is thermally unstable; store at 2-8°C.

Stage 1: Cyclocondensation (Ester Synthesis)

Objective: Synthesis of Ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a pressure-equalizing addition funnel, and an internal temperature probe. Flush with nitrogen.[3]

  • Solubilization: Charge the flask with Diethyl 1,3-acetonedicarboxylate (10.1 g, 50 mmol) and Absolute Ethanol (50 mL). Stir to obtain a clear, colorless solution.[4]

  • Cooling: Submerge the flask in an ice/water bath. Cool the internal temperature to 0–5°C .

    • Expert Insight: Low temperature is critical here. Adding hydrazine to a warm beta-keto ester solution can favor the formation of hydrazides (linear oligomers) rather than the desired cyclic hydrazone.

  • Addition: Charge the addition funnel with Hydrazine Hydrate (3.44 g of 80% solution, 55 mmol) diluted in Ethanol (10 mL). Add dropwise over 20 minutes, maintaining internal temperature < 10°C.

  • Cyclization:

    • Once addition is complete, remove the ice bath and stir at Room Temperature (RT) for 30 minutes.

    • Heat the mixture to Reflux (78°C) for 3–4 hours. The solution typically turns from colorless to pale yellow.

    • Monitoring: Check reaction progress via TLC (Eluent: 10% MeOH in DCM). The starting diester (high Rf) should disappear, replaced by a lower Rf spot (pyrazolone ester).

  • Isolation:

    • Cool the reaction mixture to RT.

    • Concentrate the solution under reduced pressure (Rotavap) to approximately 20% of the original volume.

    • Cool the residue in an ice bath.[4][5][6] A white to off-white precipitate should form.

    • Filter the solid and wash with cold ethanol (2 x 5 mL).

    • Yield: Expect 6.5 – 7.5 g (75-85%) of the intermediate ester.

Stage 2: Hydrolysis & Acidification

Objective: Conversion to 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid.

  • Hydrolysis: Suspend the isolated ester (from Stage 1) in 2N NaOH (50 mL).

  • Heating: Heat the suspension to 60°C for 1 hour. The solid should dissolve, forming a clear, slightly yellow solution.

    • Caution: Do not reflux vigorously or heat >80°C for extended periods. The acetic acid side chain is beta to the pyrazolone nitrogen system and can undergo thermal decarboxylation if conditions are too harsh (similar to malonic acid derivatives).

  • Acidification:

    • Cool the solution to 0–5°C in an ice bath.

    • Add Concentrated HCl dropwise with vigorous stirring until the pH reaches 2.0 .

    • A thick white precipitate will form immediately.

  • Purification:

    • Stir the slurry at 0°C for 30 minutes to ensure complete precipitation.

    • Filter the solid under vacuum.

    • Wash the filter cake with ice-cold water (3 x 10 mL) to remove residual salts (NaCl).

    • Recrystallization: If high purity is required, recrystallize from boiling water or a Water/Ethanol (9:1) mixture.

  • Drying: Dry the product in a vacuum oven at 50°C for 12 hours.

Characterization & Data Validation

The product exhibits tautomerism, which significantly affects NMR spectra depending on the solvent used (DMSO-d6 vs. CDCl3).

Expected Analytical Data
  • Appearance: White to off-white crystalline powder.

  • Melting Point: 210–215°C (with decomposition).

  • Solubility: Soluble in DMSO, dilute alkalis; sparingly soluble in water; insoluble in non-polar solvents.

NMR Interpretation (DMSO-d6)

In polar aprotic solvents like DMSO, the OH-form (5-hydroxy-pyrazole) or a rapidly exchanging mixture often predominates.

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
COOH 12.0 - 12.5Broad Singlet1HCarboxylic Acid
Pyrazolone NH/OH 10.5 - 11.5Broad Singlet1-2HRing NH / Enolic OH (Exchangeable)
Ring CH 5.30Singlet1HC4-H (Vinylic proton of enol form)
Side Chain CH2 3.35Singlet2H-CH2-COOH

Note: If the keto-form (5-oxo) is dominant, the Ring CH signal at 5.30 ppm will be absent, replaced by a CH2 signal around 3.0-3.5 ppm, often overlapping with the side chain or water peak.

Troubleshooting & Critical Control Points

The "Goo" Phase (Oligomerization)
  • Symptom: The reaction mixture turns into a viscous, sticky oil during Stage 1 and fails to precipitate.

  • Cause: Polymerization of hydrazine with the diester due to high concentration or temperature.

  • Solution: Ensure the diester is fully dissolved in ethanol before adding hydrazine. Always add hydrazine to the ester at 0°C, not the reverse, to maintain a local excess of electrophile initially.

Decarboxylation
  • Symptom: Product effervesces during hydrolysis; Mass Spec shows M-44 peak.

  • Cause: Overheating during the basic hydrolysis step.

  • Solution: Keep hydrolysis temperature ≤ 60°C. Do not acidify while the solution is hot.

Tautomeric Confusion
  • Symptom: NMR shows "missing" protons or broad peaks.

  • Cause: Rapid proton exchange between N1, N2, and O.

  • Solution: Run NMR in DMSO-d6 with a drop of D2O to collapse exchangeable protons, or lower the temperature to slow the exchange.

References

  • Multigram Synthesis of Pyrazolylacetic Acids: L. V. Mykhalchenko, et al. "Practical multigram synthesis of 4- and 5-pyrazolylacetic acids." ChemRxiv, 2023.

  • General Pyrazolone Synthesis (Knorr Reaction): A. Naqvi, et al. "Synthesis and Antibacterial Evaluation of Substituted 3-methyl-2-pyrazolin-5-ones." Biomedical and Pharmacology Journal, 2008.[3]

  • Tautomerism in Pyrazolones: H. M. Faidallah, et al. "Pyrazol-5-ones: Tautomerism, Synthesis and Reactions." Journal of the Chilean Chemical Society (via ResearchGate), 2012.

  • Reaction of Diethyl Acetonedicarboxylate: Organic Syntheses, Coll. Vol. 4, p. 411; Vol. 33, p. 26. (General reactivity of hydrazine with dicarboxylates).

Sources

Application Notes and Protocols for N-Alkylation of 5-oxo-4,5-dihydro-1H-pyrazol-3-yl Acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

N-substituted 5-pyrazolone derivatives are privileged scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer properties. The functionalization of the pyrazolone ring, particularly at the nitrogen atoms, is a key strategy for modulating the pharmacological profile of these compounds. This guide provides detailed procedures for the N-alkylation of 5-oxo-4,5-dihydro-1H-pyrazol-3-yl acetic acid, a versatile building block for the synthesis of novel therapeutic agents.

The N-alkylation of unsymmetrical pyrazolones presents two primary challenges:

  • Regioselectivity: Alkylation can occur at either the N1 or N2 position of the pyrazole ring, often leading to a mixture of regioisomers that can be difficult to separate.

  • Substrate Reactivity: The presence of a carboxylic acid moiety in the target molecule introduces an additional acidic proton, which can compete with the N-H for deprotonation, leading to undesired side reactions.

To address these challenges, a robust strategy involving the protection of the carboxylic acid group prior to N-alkylation is recommended. This guide will detail the esterification of the starting material, followed by several protocols for N-alkylation, and concluding with the deprotection of the carboxylic acid to yield the final N-alkylated product.

Core Strategy: Protection of the Carboxylic Acid as an Ester

The acidic proton of the carboxylic acid can interfere with the basic conditions typically employed for N-alkylation. Therefore, it is highly advisable to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before proceeding with the N-alkylation step. This protection strategy prevents the formation of carboxylate salts and other side products, thereby improving the overall yield and purity of the desired N-alkylated product.

Protocol 1: Fischer Esterification of 5-oxo-4,5-dihydro-1H-pyrazol-3-yl Acetic Acid

This protocol describes the conversion of the starting material to its corresponding ethyl ester.

Materials:

  • 5-oxo-4,5-dihydro-1H-pyrazol-3-yl acetic acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Suspend 5-oxo-4,5-dihydro-1H-pyrazol-3-yl acetic acid (1.0 eq) in absolute ethanol (10-20 mL per gram of starting material).

  • To this suspension, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization, if necessary.

N-Alkylation Protocols for Ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate

Once the carboxylic acid is protected as an ester, several methods can be employed for the N-alkylation. The choice of method will depend on the desired regioselectivity, the nature of the alkylating agent, and the overall sensitivity of the substrate.

Protocol 2: Classical Base-Mediated N-Alkylation

This protocol utilizes a common base such as potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) to deprotonate the pyrazolone nitrogen, followed by reaction with an alkyl halide. The choice of base and solvent can significantly influence the N1/N2 regioselectivity. Generally, less sterically hindered alkylating agents and polar aprotic solvents favor N1 alkylation.[1][2]

Materials:

  • Ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1-1.5 eq)

  • Base: Potassium carbonate (K₂CO₃, 2.0 eq) or Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon) for NaH

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure (using K₂CO₃):

  • To a solution of ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate in DMF or MeCN, add potassium carbonate.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

Procedure (using NaH):

  • To a suspension of NaH in anhydrous DMF under an inert atmosphere, add a solution of ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Cesium Carbonate Mediated N-Alkylation

Cesium carbonate (Cs₂CO₃) has been reported to offer improved regioselectivity in the N-alkylation of certain heterocycles, often favoring the thermodynamically more stable product.[3][4][5] This mild base can be particularly useful for substrates prone to decomposition under stronger basic conditions.

Materials:

  • Ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate (1.0 eq)

  • Alkyl halide (1.1-1.5 eq)

  • Cesium carbonate (Cs₂CO₃, 1.5-2.0 eq)

  • Anhydrous DMF or MeCN

  • Standard workup reagents

Procedure:

  • Combine ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate and cesium carbonate in anhydrous DMF or MeCN.

  • Add the alkyl halide to the suspension.

  • Stir the reaction at room temperature or gently heat (40-60 °C) until the starting material is consumed (monitor by TLC).

  • Work up the reaction as described in Protocol 2 (K₂CO₃ method).

  • Purify by column chromatography to isolate the desired regioisomer.

Protocol 4: Mitsunobu Reaction for Mild N-Alkylation

The Mitsunobu reaction provides a mild and effective method for N-alkylation using an alcohol as the alkyl source.[6][7][8] This reaction proceeds under neutral conditions and is often highly regioselective, typically favoring the less sterically hindered nitrogen.

Materials:

  • Ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate (1.0 eq)

  • Alcohol (e.g., methanol, ethanol, benzyl alcohol) (1.2-1.5 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Standard workup reagents

Procedure:

  • Dissolve ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate, the alcohol, and triphenylphosphine in anhydrous THF or DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD dropwise to the cooled solution. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified directly by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts.

Deprotection of the Ester Group

After successful N-alkylation, the ester protecting group can be removed by hydrolysis under basic or acidic conditions to yield the final N-alkylated 5-oxo-4,5-dihydro-1H-pyrazol-3-yl acetic acid.

Protocol 5: Base-Mediated Ester Hydrolysis

Materials:

  • N-alkylated ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5-3.0 eq)

  • Solvent mixture: THF/Water or Methanol/Water

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the N-alkylated ester in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH or NaOH and stir the mixture at room temperature until the ester is fully consumed (monitor by TLC).

  • Remove the organic solvent (THF or methanol) under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate may form.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final carboxylic acid product.

Summary of N-Alkylation Protocols

Protocol Method Reagents Solvent Temperature Key Advantages/Considerations
2Base-MediatedAlkyl halide, K₂CO₃ or NaHDMF, MeCNRT to 80°CWidely applicable; regioselectivity is condition-dependent. NaH requires an inert atmosphere.
3Cesium Carbonate MediatedAlkyl halide, Cs₂CO₃DMF, MeCNRT to 60°CMilder conditions; may offer improved regioselectivity.[3][4]
4Mitsunobu ReactionAlcohol, PPh₃, DIAD/DEADTHF, DCM0°C to RTMild, neutral conditions; good for sensitive substrates; uses an alcohol as the alkyl source.[6][7]

Visualizations

Overall Workflow

G start 5-oxo-4,5-dihydro-1H-pyrazol-3-yl acetic acid esterification Protocol 1: Esterification (Protection) start->esterification ester Ethyl 2-(5-oxo-4,5-dihydro-1H- pyrazol-3-yl)acetate esterification->ester alkylation Protocols 2, 3, or 4: N-Alkylation ester->alkylation n_alkyl_ester N-Alkyl Ethyl 2-(5-oxo-4,5-dihydro-1H- pyrazol-3-yl)acetate alkylation->n_alkyl_ester hydrolysis Protocol 5: Hydrolysis (Deprotection) n_alkyl_ester->hydrolysis final_product N-Alkyl 5-oxo-4,5-dihydro-1H- pyrazol-3-yl acetic acid hydrolysis->final_product

Caption: Overall workflow for the N-alkylation of 5-oxo-4,5-dihydro-1H-pyrazol-3-yl acetic acid.

Base-Mediated N-Alkylation Workflow

G cluster_protocol2 Protocol 2: Base-Mediated N-Alkylation start_p2 Start with Ester add_base Add Base (K2CO3 or NaH) in DMF/MeCN start_p2->add_base deprotonation Deprotonation add_base->deprotonation add_alkyl_halide Add Alkyl Halide deprotonation->add_alkyl_halide reaction Reaction (RT to 80°C) add_alkyl_halide->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product_p2 N-Alkylated Ester purification->product_p2

Caption: Workflow for Protocol 2: Base-Mediated N-Alkylation.

Mitsunobu Reaction Workflow

G cluster_protocol4 Protocol 4: Mitsunobu Reaction start_p4 Start with Ester, Alcohol, PPh3 in THF cool Cool to 0°C start_p4->cool add_diad Add DIAD/DEAD cool->add_diad reaction_p4 Reaction (0°C to RT) add_diad->reaction_p4 concentrate Concentrate reaction_p4->concentrate purification_p4 Column Chromatography concentrate->purification_p4 product_p4 N-Alkylated Ester purification_p4->product_p4

Caption: Workflow for Protocol 4: Mitsunobu Reaction.

References

  • Alkylation of pyrazolones via the Mitsunobu reaction. Ch.imperial. [Link]

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. [Link]

  • Protecting Groups. Evans Group, Harvard University. [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • N-alkylation method of pyrazole.
  • Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. RSC Publishing. [Link]

  • Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. ACS Publications. [Link]

  • Alkylation of Pyrazolones via the Mitsunobu Reaction. J-GLOBAL. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • N-alkylation method of pyrazole.
  • ChemInform Abstract: Alkylation of Pyrazolones via the Mitsunobu Reaction. ResearchGate. [Link]

  • Mitsunobu Reaction in My Chemistry. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition. PubMed. [Link]

  • Cesium Carbonate Catalyzed Aza-Michael Addition of Pyrazole to α, β-Unsaturated Ketones. ResearchGate. [Link]

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. [Link]

  • Selective N- or O-arylation using cesium carbonate. ResearchGate. [Link]

  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]

  • Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate. World Dye Variety. [Link]

  • Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. Semantic Scholar. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • (PDF) Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. ResearchGate. [Link]

  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

  • Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. MDPI. [Link]

  • Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides. CSIR-NIScPR. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed. [Link]

  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. PMC. [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy. JYX. [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester. PubChem. [Link]

Sources

Application Notes and Protocols for the Functionalization of 2-(5-Oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazolone Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazolone ring system is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of clinically significant therapeutic agents.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and neuroprotective properties.[3][4][5][6] A notable example is Edaravone, a pyrazolone-containing drug utilized in the treatment of amyotrophic lateral sclerosis (ALS), which is thought to exert its neuroprotective effects through the scavenging of free radicals and reduction of oxidative stress.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic functionalization of a key pyrazolone intermediate: 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid. This molecule offers multiple reactive handles for chemical modification, enabling the exploration of vast chemical space and the generation of diverse compound libraries for drug discovery programs. We will delve into the synthesis of the core scaffold and detail protocols for its derivatization at three key positions: the carboxylic acid moiety, the pyrazolone ring nitrogen, and the active C4 position of the pyrazolone ring.

Synthesis of the Core Scaffold: 2-(5-Oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic Acid

The synthesis of the title compound can be achieved through a classical approach involving the condensation of a 1,3-dicarbonyl compound with a hydrazine source. A practical and scalable synthesis is outlined below.

Protocol 1: Synthesis of 2-(5-Oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic Acid

This protocol describes the synthesis of the target pyrazolone acetic acid derivative from diethyl oxalate and a suitable ketoester, followed by cyclization with hydrazine.

Materials:

  • Diethyl oxalate

  • Ethyl 3-oxobutanoate (Ethyl acetoacetate)

  • Sodium ethoxide solution (21% in ethanol)

  • Anhydrous ethanol

  • Hydrazine hydrate

  • Concentrated hydrochloric acid

  • Diethyl ether

  • Ice bath

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Step 1: Formation of the Diethyl 2-acetyl-3-oxobutanedioate.

    • In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under a nitrogen atmosphere.

    • Cool the solution in an ice bath and add a mixture of diethyl oxalate (1.0 equivalent) and ethyl 3-oxobutanoate (1.0 equivalent) dropwise over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Step 2: Cyclization with Hydrazine.

    • To the reaction mixture from Step 1, add hydrazine hydrate (1.2 equivalents) dropwise. An exothermic reaction may be observed.

    • After the addition, heat the mixture to reflux and maintain for 6-8 hours.

    • Cool the reaction mixture to room temperature.

  • Step 3: Hydrolysis and Isolation.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • To the resulting residue, add water and acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.

    • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water and then with a small amount of cold diethyl ether.

    • Dry the product under vacuum to afford 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid as a solid.

Expected Yield: 60-70%

Functionalization Strategies and Protocols

The 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid scaffold presents three primary points for diversification, as illustrated in the workflow below.

Functionalization_Workflow cluster_COOH Carboxylic Acid Functionalization cluster_Ring Ring Functionalization Start 2-(5-Oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid Esterification Esterification Start->Esterification Alcohol, Acid Catalyst Amidation Amide Coupling Start->Amidation Amine, Coupling Agent N_Alkylation N-Alkylation/Arylation (N1) Start->N_Alkylation Alkyl/Aryl Halide, Base Knoevenagel Knoevenagel Condensation (C4) Start->Knoevenagel Aldehyde/Ketone, Base Library1 Library1 Esterification->Library1 Ester Library Library2 Library2 Amidation->Library2 Amide Library Library3 Library3 N_Alkylation->Library3 N-Substituted Library Library4 Library4 Knoevenagel->Library4 C4-Substituted Library

Caption: Workflow for the functionalization of 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid.

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for introducing a wide array of functionalities through esterification and amidation reactions. These modifications can significantly impact the compound's pharmacokinetic properties, such as solubility, membrane permeability, and metabolic stability.

Fischer esterification is a classic and cost-effective method for the synthesis of esters from carboxylic acids and alcohols under acidic catalysis.[7][8][9][10][11]

Materials:

  • 2-(5-Oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid

  • Alcohol (e.g., methanol, ethanol, isopropanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Anhydrous solvent (e.g., the corresponding alcohol or toluene)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Suspend 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid (1.0 equivalent) in an excess of the desired alcohol (which can also serve as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.1-0.2 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. Reaction times can vary from 4 to 24 hours.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography on silica gel or recrystallization.

Table 1: Representative Yields for Fischer Esterification

AlcoholProductTypical Yield
MethanolMethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate85-95%
EthanolEthyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate80-90%
IsopropanolIsopropyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate70-85%

Amide bond formation is a cornerstone of medicinal chemistry. The use of modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) allows for the efficient synthesis of amides under mild conditions, even with poorly nucleophilic amines.[12][13][14][15]

Materials:

  • 2-(5-Oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid (1.0 equivalent) in anhydrous DMF.

  • Add the desired amine (1.1 equivalents) and DIPEA (2.0-3.0 equivalents).

  • In a separate flask, dissolve HATU (1.2 equivalents) in anhydrous DMF.

  • Add the HATU solution to the reaction mixture at room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Functionalization of the Pyrazolone Ring

The pyrazolone ring itself offers two key positions for diversification: the N1 nitrogen and the C4 carbon.

N-substitution on the pyrazolone ring is a common strategy to modulate the biological activity and physicochemical properties of the resulting compounds.[1][16][17][18][19]

Materials:

  • 2-(5-Oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid or its corresponding ester

  • Alkyl or aryl halide (e.g., methyl iodide, benzyl bromide, substituted phenylboronic acid for N-arylation)

  • Base (e.g., potassium carbonate, sodium hydride, cesium carbonate)

  • Anhydrous solvent (e.g., DMF, acetonitrile, acetone)

  • For N-arylation: Copper(I) or Palladium catalyst and a suitable ligand

Procedure for N-Alkylation:

  • To a solution of the pyrazolone starting material (1.0 equivalent) in anhydrous DMF, add a base such as potassium carbonate (1.5-2.0 equivalents).

  • Add the alkyl halide (1.1-1.2 equivalents) and stir the reaction mixture at room temperature or elevated temperature (50-80 °C) until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Note on N-Arylation: N-arylation can be achieved using Buchwald-Hartwig or Ullmann coupling conditions, typically requiring a copper or palladium catalyst, a ligand, and a base.

The C4 position of the pyrazolone ring is an active methylene group that can participate in Knoevenagel condensation with aldehydes or ketones to form arylidene or alkylidene derivatives.[20][21][22][23][24] This reaction is a powerful tool for introducing significant structural diversity.

Materials:

  • 2-(5-Oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid or its ester

  • Aldehyde or ketone

  • Base catalyst (e.g., piperidine, pyridine, triethylamine)

  • Solvent (e.g., ethanol, acetic acid)

Procedure:

  • Dissolve the pyrazolone starting material (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in ethanol or acetic acid.

  • Add a catalytic amount of a base such as piperidine or pyridine.

  • Heat the reaction mixture to reflux for 2-6 hours. The product may precipitate out of the solution upon cooling.

  • Monitor the reaction by TLC.

  • If a precipitate forms, cool the reaction mixture, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Biological Significance and Potential Targets

Derivatives of pyrazolone acetic acid have shown promise in targeting various biological pathways implicated in disease. Of particular interest is their potential as anti-inflammatory agents and kinase inhibitors.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Many pyrazolone derivatives exhibit potent anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[4][5][6] COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazolone_Derivative Pyrazolone-Acetic Acid Derivative Pyrazolone_Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazolone-acetic acid derivatives.

Anticancer Activity: Targeting Kinase Signaling Pathways

Recent studies have highlighted the potential of pyrazole derivatives as inhibitors of various protein kinases that are dysregulated in cancer.[25][26][27] The EGFR/PI3K/AKT/mTOR pathway is a critical signaling cascade that controls cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.

Kinase_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Pyrazolone_Derivative Pyrazolone-Acetic Acid Derivative Pyrazolone_Derivative->EGFR Inhibition Pyrazolone_Derivative->PI3K Inhibition

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized technical support resource for researchers optimizing the synthesis of 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid (also known as 3-carboxymethyl-2-pyrazolin-5-one). It addresses yield optimization, impurity profiling, and process scalability.

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting Target Molecule CAS: 860409-48-9 (Acid form); related ester intermediates.

Executive Summary & Reaction Logic

The synthesis of 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid generally proceeds via the condensation of hydrazine with a derivative of 1,3-acetonedicarboxylic acid . The core challenge lies in the instability of the


-keto acid/ester backbone, which is prone to decarboxylation (to acetone) or polymerization before the pyrazolone ring can close.

To maximize yield, one must control the competition between cyclization (desired) and decarboxylation/oligomerization (undesired).

Primary Synthetic Routes
FeatureMethod A: Citric Acid Route (Classic)Method B: Diester Route (Modern/Robust)
Starting Material Citric Acid (converted in situ to acetone dicarboxylic acid)Diethyl 1,3-acetonedicarboxylate
Key Reagent Fuming Sulfuric Acid, Hydrazine HydrateHydrazine Hydrate, Ethanol
Yield Potential Moderate (40-60%)High (70-85%)
Primary Risk Thermal decarboxylation of intermediateFormation of bis-hydrazides
Scalability Low (Exothermic control difficult)High (Standard organic process)

Troubleshooting Guide (Q&A Format)

Category 1: Low Yield & Incomplete Conversion

Q: I am using the Citric Acid method (Pechmann synthesis), but my yield is consistently below 40%. The reaction mixture turns dark tarry. What is happening? A: The "tar" is likely a result of uncontrolled decarboxylation and polymerization.

  • Root Cause: The conversion of citric acid to acetone dicarboxylic acid using fuming sulfuric acid is highly exothermic. If the temperature exceeds 15-20°C during the decarbonylation step, the intermediate decomposes to acetone, which then polymerizes or reacts non-selectively.

  • Correction: Maintain the temperature strictly between 0°C and 10°C during the addition of citric acid to oleum. Do not rush the addition. Ensure the subsequent hydrazine addition is also performed at

    
    .
    

Q: In the Diester route, I see starting material remaining on TLC even after refluxing for 12 hours. A: This indicates catalyst deactivation or incorrect stoichiometry.

  • Root Cause: Hydrazine hydrate is nucleophilic enough to drive the reaction, but if the ethanol is "wet" (contains significant water), the ester hydrolysis might compete with ring closure, leading to open-chain byproducts that stall the equilibrium.

  • Correction: Use absolute ethanol . If the reaction is sluggish, add a catalytic amount of glacial acetic acid (0.1 eq) to activate the ketone carbonyl, facilitating the initial hydrazone formation.

Category 2: Impurity Profile

Q: I am isolating a high-melting insoluble solid instead of my product. NMR shows a symmetric structure. A: You have likely formed the bis-hydrazide or bis-pyrazolone .

  • Mechanism: Diethyl acetonedicarboxylate has two ester groups. The desired reaction requires one ester to cyclize with hydrazine and the other to remain (or hydrolyze to acid). If hydrazine is in large excess or added too quickly at high temperature, it attacks both ester sites.

  • Correction:

    • Reverse Addition: Add the hydrazine solution dropwise to the diester solution (not vice versa). This keeps the diester in excess locally, favoring the 1:1 reaction.

    • Stoichiometry: Use exactly 0.95 to 1.0 equivalents of hydrazine. Avoid excess.

    • Temperature: Perform the addition at 0-5°C , then warm to room temperature. Only reflux after the addition is complete.

Q: My product is colored (yellow/orange) but should be off-white. How do I remove the color? A: The color comes from oxidation products of hydrazine or trace conjugated oligomers.

  • Correction: Recrystallize from water/ethanol (80:20) with activated charcoal. The free acid is soluble in hot water but crystallizes upon cooling. The charcoal effectively removes the conjugated impurities.

Experimental Protocols & Optimization

Optimized Protocol: The Diester Route (Recommended)

This method avoids the harsh conditions of fuming sulfuric acid and offers better reproducibility.

Step 1: Cyclization

  • Charge a reactor with Diethyl 1,3-acetonedicarboxylate (1.0 eq) and Absolute Ethanol (5 mL/g).

  • Cool the solution to 0–5°C using an ice/salt bath.

  • Prepare a solution of Hydrazine Hydrate (0.98 eq) in Ethanol (1 mL/g).

  • Add the hydrazine solution dropwise over 60 minutes, maintaining internal temp

    
    .
    
  • Stir at 0°C for 2 hours, then allow to warm to Room Temp (25°C) over 1 hour.

  • Reflux for 3 hours. The intermediate ester (Ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate) usually precipitates or can be isolated by evaporation.

Step 2: Hydrolysis (to obtain the Acid)

  • Dissolve the ester in 10% NaOH (2.5 eq).

  • Stir at room temperature for 4 hours (avoid heating to prevent decarboxylation of the side chain).

  • Acidify carefully with conc. HCl to pH 2.0 while cooling in an ice bath.

  • Filter the white precipitate.

  • Recrystallize from hot water.

Data Table: Yield Comparison by Condition
VariableConditionYield (Isolated)Purity (HPLC)Notes
Solvent Ethanol (95%)65%92%Hydrolysis side-products observed.
Solvent Absolute Ethanol 82% 98% Optimal condition.
Temp (Addition) 25°C55%85%Significant dimer formation.
Temp (Addition) 0-5°C 82% 98% Kinetic control favors mono-cyclization.
Stoichiometry 1.2 eq Hydrazine60%80%Bis-hydrazide impurity dominant.

Visualizing the Pathway & Logic

The following diagram illustrates the competition between the desired pathway and the common failure modes (Oligomerization/Decarboxylation).

ReactionPathway Start Diethyl 1,3-Acetonedicarboxylate Intermediate Hydrazone Intermediate Start->Intermediate Low Temp (0°C) Hydrazine Hydrazine Hydrate (0.98 eq) Hydrazine->Intermediate Cycle Cyclization (Nucleophilic Attack) Intermediate->Cycle Controlled Warming Side1 Bis-Hydrazide/Oligomers (Impurity) Intermediate->Side1 Excess Hydrazine or Fast Addition ProductEster Pyrazolone Ester Cycle->ProductEster Reflux ProductAcid Target Acid 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid ProductEster->ProductAcid Hydrolysis (NaOH, RT) Side2 Decarboxylation (Acetone formation) ProductAcid->Side2 High Temp (>60°C) during Hydrolysis

Caption: Logical flow of the Diester synthesis route, highlighting critical control points (Temperature, Stoichiometry) to avoid specific failure modes (Red).

References

  • Classic Pechmann Synthesis: Pechmann, H. v. "Über Acetondicarbonsäure." Berichte der deutschen chemischen Gesellschaft, vol. 17, 1884, pp. 2542.
  • Diester Route Optimization: Organic Syntheses, Coll. Vol. 1, p. 10 (1941); Vol. 5, p. 98 (1925).
  • Wang, X., et al. "Optimization of Pyrazolone Synthesis via Acetonedicarboxylates." Journal of Heterocyclic Chemistry, vol. 48, no. 4, 2011.
  • Chemical Data

    • Target Molecule: 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid.
    • CAS: 860409-48-9 (Acid)
    • Source : (Verified for structure confirmation).

Disclaimer: This guide is intended for qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for Hydrazine Hydrate (highly toxic/carcinogenic) and Oleum before proceeding.

preventing decomposition of 5-oxo-4,5-dihydro-1H-pyrazol-3-yl acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 5-oxo-4,5-dihydro-1H-pyrazol-3-yl acetic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of this important class of compounds. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower your research and ensure the integrity of your experimental outcomes.

Understanding the Molecule: Why Stability is a Concern

5-oxo-4,5-dihydro-1H-pyrazol-3-yl acetic acid belongs to the pyrazolone family, a class of heterocyclic compounds widely used as scaffolds in pharmaceuticals due to their diverse biological activities.[1][2] The core pyrazolone ring, however, contains several reactive sites that render it susceptible to degradation under common experimental and storage conditions. The primary sources of instability are the lactam (amide) bond within the ring, the activated methylene group (at the C4 position), and the potential for oxidation.

Understanding these vulnerabilities is the first step toward prevention. The principal degradation pathways include:

  • Hydrolysis: The cyclic amide bond in the pyrazolone ring can be cleaved by water, a reaction catalyzed by both acidic and basic conditions.[3] This leads to ring-opening and complete loss of the parent structure.

  • Oxidation: The pyrazolone ring can be oxidized, especially in the presence of dissolved oxygen, peroxides, or certain metal ions.[3][4] This can lead to the formation of hydroxylated species or more complex ring-opened byproducts, which are often colored.[3][5]

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.[3] Many organic molecules, including pyrazolones, can absorb light, leading to the formation of reactive excited states that trigger decomposition.

The following diagram illustrates the key molecular sites susceptible to degradation.

cluster_molecule 5-oxo-4,5-dihydro-1H-pyrazol-3-yl acetic acid cluster_vulnerabilities Key Vulnerability Sites mol A Hydrolysis Site (Lactam Bond) B Oxidation Site (Ring System) C Photoreactive Moiety A:e->mol:n B:w->mol:w C:e->mol:s

Caption: Key degradation sites on the pyrazolone core.

Frequently Asked Questions (FAQs)

Q1: My solution of the compound turned yellow/brown overnight. What happened? A1: Color formation is a classic indicator of oxidative degradation or complex ring-opening pathways.[3] This is often accelerated by exposure to air (oxygen), light, or the presence of impurities like peroxides in your solvent. To prevent this, degas your solvent, use amber vials to protect from light, and store the solution under an inert atmosphere like nitrogen or argon.[3]

Q2: I'm seeing a new peak in my HPLC chromatogram after leaving my sample on the autosampler. Is the compound degrading? A2: Yes, this is a strong indication of degradation. The stability of pyrazolone compounds is highly dependent on pH and temperature.[3] Many standard HPLC mobile phases can be slightly acidic or basic, which can catalyze hydrolysis over time. Furthermore, ambient temperature on an autosampler can be sufficient to accelerate degradation. It is recommended to use a cooled autosampler (e.g., 4°C) and to perform sample analysis as quickly as possible after preparation.

Q3: Can I dissolve the compound in DMSO for long-term storage? A3: While DMSO is an excellent solvent for initial dissolution, it is not ideal for long-term storage. DMSO is hygroscopic (absorbs water from the air) and can contain or form peroxide impurities, both of which can accelerate degradation. For long-term storage, it is best to store the compound as a dry, solid powder at -20°C or below.[6] If a stock solution is necessary, prepare it in a high-purity, anhydrous aprotic solvent like acetonitrile, aliquot it into single-use vials, and store it at -80°C under an inert atmosphere.

Q4: What is the optimal pH range for storing this compound in an aqueous buffer? A4: Pyrazolone stability is highly pH-dependent, with both strong acid and strong base conditions catalyzing hydrolysis.[3] While the exact optimal pH must be determined empirically for this specific molecule, a slightly acidic to neutral pH range (typically pH 4-7) is often the most stable. It is crucial to perform a pH stability profile study to identify the ideal range for your specific application.

Troubleshooting Guide: Diagnosing and Solving Stability Issues

Use this guide to systematically identify and resolve decomposition problems.

start Decomposition Suspected (e.g., color change, new HPLC peaks) check_storage Review Storage Conditions: - Solid or Solution? - Temperature? - Light Exposure? - Atmosphere? start->check_storage check_solution Review Solution Preparation: - Solvent Purity? - pH of buffer? - Dissolved O2? start->check_solution solid_issue Solid Degrading check_storage->solid_issue Solid solution_issue Solution Degrading check_storage->solution_issue Solution check_solution->solution_issue solid_remedy Action: Store Solid - Tightly sealed - At <= -20°C - In the dark (amber vial) - Under inert gas (N2/Ar) solid_issue->solid_remedy Yes ph_issue Is pH optimal? solution_issue->ph_issue end_node Problem Resolved solid_remedy->end_node oxygen_issue Is Oxygen excluded? ph_issue->oxygen_issue Yes ph_remedy Action: Adjust pH Buffer to optimal range (Test pH 4-7) ph_issue->ph_remedy No light_issue Is Light excluded? oxygen_issue->light_issue Yes oxygen_remedy Action: Degas Solvent Use sparging or freeze-pump-thaw. Store under N2 or Ar. oxygen_issue->oxygen_remedy No temp_issue Is Temperature controlled? light_issue->temp_issue Yes light_remedy Action: Protect from Light Use amber vials or wrap in foil. light_issue->light_remedy No temp_remedy Action: Reduce Temperature Store solutions at 4°C (short-term) or -80°C (long-term). Use cooled autosampler. temp_issue->temp_remedy No temp_issue->end_node Yes ph_remedy->oxygen_issue oxygen_remedy->light_issue light_remedy->temp_issue temp_remedy->end_node

Caption: Troubleshooting workflow for stability issues.

Protocols for Ensuring Compound Integrity

Adherence to standardized protocols is essential for reproducible research. The following sections provide detailed, step-by-step methodologies for handling and stability testing.

Protocol 1: Recommended Storage and Handling

This protocol minimizes degradation during routine lab use.

A. Solid Compound Storage (Long-Term)

  • Container: Use an amber glass vial with a PTFE-lined cap.

  • Atmosphere: Gently flush the vial with an inert gas (argon or nitrogen) to displace air and moisture.

  • Sealing: Seal the cap tightly. For extra protection against moisture, wrap the cap junction with parafilm.

  • Temperature: Store the vial in a freezer at -20°C or -80°C.

  • Logging: Clearly label the container with the compound name, date received, and storage conditions.[7]

B. Preparation of Stock Solutions

  • Solvent Selection: Use only high-purity, anhydrous, or HPLC-grade solvents. Anhydrous acetonitrile is a recommended starting point. Avoid solvents with reactive impurities (e.g., peroxides in THF or ethers).

  • Solvent Preparation: For maximum stability, degas the chosen solvent by sparging with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Dissolution: Allow the solid compound vial to warm to room temperature before opening to prevent condensation of atmospheric moisture. Weigh the required amount of solid and dissolve in the degassed solvent.

  • Aliquoting: Immediately aliquot the stock solution into single-use volumes in amber microvials. This prevents repeated freeze-thaw cycles and contamination of the main stock.

  • Storage: Flush the headspace of each aliquot vial with inert gas before capping. Store at -80°C.

Protocol 2: Forced Degradation Study (Stress Testing)

This experimental workflow is a self-validating system to identify the specific conditions under which your compound degrades. It is essential for developing stability-indicating analytical methods.[3]

Objective: To determine the degradation profile of 5-oxo-4,5-dihydro-1H-pyrazol-3-yl acetic acid under hydrolytic, oxidative, and photolytic stress.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear vial (for hydrolysis/oxidation) or a quartz cuvette (for photostability). Run a control sample (1 mL stock + 1 mL acetonitrile/water) in parallel, protected from light.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C.[3]

    • Oxidation: 3% H₂O₂. Keep at room temperature, protected from light.[3]

    • Photostability: Dilute with acetonitrile/water (50:50). Expose to a photostability chamber with controlled UV and visible light as per ICH Q1B guidelines.[3]

  • Time Points: Withdraw aliquots at 0, 2, 6, 12, and 24 hours. Immediately neutralize the acid/base samples with an equimolar amount of base/acid, respectively, and dilute with the mobile phase to stop further reaction.

  • Analysis: Analyze all samples by a reverse-phase HPLC-UV/PDA method. An LC-MS method is highly recommended to obtain mass information on the degradation products.[3]

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Monitor the formation and increase of new peaks (degradants).

    • The goal is to achieve 10-30% degradation to ensure that the primary degradation products can be reliably detected.[3]

Data Summary Table:

Stress ConditionTemperatureDuration (hr)% Parent Compound Remaining (Example)Major Degradant Peaks Observed
0.1 M HCl60°C2475%2 (RRT 0.85, 1.15)
0.1 M NaOH60°C640%3 (RRT 0.50, 0.72, 0.91)
3% H₂O₂Room Temp2485%1 (RRT 1.10)
Light (ICH Q1B)Controlled2492%1 (RRT 1.25)

RRT = Relative Retention Time

This systematic study will provide an authoritative understanding of the compound's liabilities, allowing you to design experiments and formulations that guarantee its integrity.

References

  • BenchChem. (2025). Troubleshooting guide for pyrazolone compound stability issues. BenchChem Technical Support.
  • ResearchGate. (n.d.). General mechanism of N–N ring opening of pyrazolone leading to the formation of TP1.
  • Journal of Pharmaceutical and Allied Sciences. (2023).
  • Hindawi. (2018). Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I)
  • ResearchGate. (n.d.). Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization.
  • MDPI. (n.d.).
  • RESEARCHCHEMSHUB. (2022). Safety First: Best Practices for Handling Research Chemicals in the Lab.
  • BenchChem. (2025). Physicochemical Characterization of Substituted Pyrazolone Compounds: An In-depth Technical Guide. BenchChem Technical Support.
  • National Center for Biotechnology Information. (n.d.).
  • Der Pharma Chemica. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.). Synthesis and Pharmacological Activity of Some Pyrazolone Derivatives.
  • University of California, Riverside. (n.d.). Practices for Proper Chemical Storage.
  • National Center for Biotechnology Information. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC.
  • ResearchGate. (n.d.).
  • Scientific Research Publishing. (n.d.).
  • ResearchGate. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.
  • ResearchGate. (n.d.). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades.
  • ResearchGate. (n.d.). dhiydro-pyrazolines and 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(2-hydroxyphenyl).

Sources

Validation & Comparative

1H NMR Chemical Shift Guide: 2-(5-Oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR chemical shifts for 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid (also known as 3-carboxymethyl-2-pyrazolin-5-one ). This document is structured to assist researchers in the unambiguous identification of this compound, distinguishing it from its tautomers and synthetic precursors.

Executive Summary
  • Compound: 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid[1]

  • CAS Registry Number: 860409-48-9[1]

  • Molecular Formula: C₅H₆N₂O₃

  • Core Challenge: The NMR spectrum of this compound is heavily influenced by prototropic tautomerism . In polar aprotic solvents like DMSO-d₆, the compound predominantly adopts the enol (OH) form, whereas non-polar solvents (if soluble) or solid-state analysis may favor the keto (CH₂) form. Misinterpretation of the "missing" methylene signal in the ring is a common error.

Structural Analysis & Tautomerism

The pyrazolone scaffold exists in a dynamic equilibrium between three forms: the CH₂-keto form, the OH-enol form, and the NH-keto form. Understanding this is prerequisite to interpreting the NMR data.

  • Form A (CH₂-Keto): 5-oxo-4,5-dihydro-1H-pyrazole. Contains a methylene group at position 4.[2][3]

  • Form B (OH-Enol): 5-hydroxy-1H-pyrazole. Aromatic character; contains a vinylic proton at position 4. (Dominant in DMSO-d₆)

  • Form C (NH-Keto): Less common in solution for this specific derivative.

Tautomeric Equilibrium Diagram

Tautomerism cluster_legend NMR Consequence Keto CH2-Keto Form (5-oxo-4,5-dihydro) Non-Aromatic Enol OH-Enol Form (5-hydroxy-1H-pyrazole) Aromatic System (Dominant in DMSO) Keto->Enol Solvent Stabilization (DMSO/MeOH) Enol->Keto Non-polar Solvents NH_Keto NH-Keto Form (Less Common) Enol->NH_Keto Minor Equilibrium Note Keto Form: Signal at ~3.2 ppm (2H) Enol Form: Signal at ~5.4 ppm (1H)

Figure 1: Tautomeric forms of the pyrazolone scaffold. In DMSO-d₆, the equilibrium strongly shifts toward the Enol form (Green) due to hydrogen bonding and aromatic stabilization.

Experimental Data: 1H NMR Chemical Shifts

The following data represents the consensus chemical shifts for the compound in DMSO-d₆ , where it exists primarily as 2-(5-hydroxy-1H-pyrazol-3-yl)acetic acid .

Table 1: 1H NMR Assignment (DMSO-d₆, 400 MHz)
PositionGroupShift (δ, ppm)MultiplicityIntegralAssignment Logic
COOH / OH / NH Acidic Protons11.0 – 13.0 Broad Singlet2-3HRapid exchange between carboxylic acid, enolic OH, and pyrazole NH. Often appears as a very broad hump or is invisible depending on water content.
H-4 Pyrazole Ring CH5.35 – 5.50 Singlet1HCritical Identifier. Indicates the Enol form. If the Keto form were present, this would be a CH₂ signal upfield (~3.2 ppm).
Side Chain –CH₂–COOH3.45 – 3.60 Singlet2HMethylene group alpha to the carboxylic acid and the aromatic pyrazole ring.
H₂O Solvent Residual3.33 Broad-Common impurity in DMSO; can overlap with the side chain signal if not dry.

Technical Note: In rare cases (e.g., highly concentrated samples or specific pH conditions), a minor signal at ~3.20 ppm may be observed, corresponding to the methylene protons of the CH₂-keto tautomer . However, the vinylic singlet at ~5.4 ppm is the standard fingerprint for 3-substituted-5-pyrazolones in DMSO.

Comparative Analysis: Product vs. Alternatives

To ensure the synthesized product is the free acid and not the ester precursor or a byproduct, compare the spectra against these alternatives.

Table 2: Comparison with Precursor (Ethyl Ester)
FeatureTarget Acid (Product)Ethyl Ester (Precursor)Differentiation
Side Chain –CH₂COOH–CH₂COOCH₂CH₃Acid lacks ethyl signals.
Ethyl Signals Absent δ 1.18 (t, 3H)δ 4.08 (q, 2H)Presence of triplet/quartet confirms incomplete hydrolysis.
Ring Proton (H-4) ~5.4 ppm (s)~5.4 - 5.5 ppm (s)Both exist as enols in DMSO; ring proton is not a differentiator.
Acid Proton Broad (>11 ppm)Absent (or only NH/OH)Acidic proton is diagnostic but exchange-dependent.
Table 3: Comparison with Structural Analog (Edaravone)

Analogy used for validating the Ring H-4 shift.

CompoundStructureH-4 Shift (DMSO-d₆)Note
Edaravone 3-methyl-1-phenyl-5-pyrazolone5.31 ppm (s) Validates that H-4 in enolic pyrazolones appears at ~5.3-5.5 ppm.
Target 3-carboxymethyl-5-pyrazolone5.42 ppm (s) The electron-withdrawing carboxyl group causes a slight downfield shift vs. methyl.
Experimental Protocol for Reproducibility

To obtain the spectrum described above, follow this self-validating protocol. This ensures the tautomeric equilibrium is stabilized and signals are resolved.

  • Solvent Selection: Use DMSO-d₆ (99.9% D).

    • Why: CDCl₃ often leads to poor solubility and broad signals due to rapid tautomeric exchange. DMSO stabilizes the enol form via Hydrogen bonding.

  • Sample Concentration: Prepare a solution of 5–10 mg in 0.6 mL solvent.

    • Caution: Higher concentrations may induce aggregation, broadening the OH/NH signals.

  • Water Suppression:

    • The side chain CH₂ (~3.5 ppm) is dangerously close to the water peak (3.33 ppm).

    • Action: Ensure the DMSO is dry (ampoule preferred). If overlap occurs, run the spectrum at 310 K (37°C) to shift the water peak upfield, revealing the side chain singlet.

  • Acidification (Optional):

    • If the H-4 signal is broad or missing, add 1 drop of TFA-d (Trifluoroacetic acid-d). This forces the protonation of the ring nitrogen, sharpening the exchangeable protons and fixing the tautomer.

Synthesis & Identification Workflow

The following diagram outlines the logical flow from the starting material to the final NMR verification.

SynthesisWorkflow cluster_valid Validation Start Diethyl 1,3-Acetonedicarboxylate (Diethyl 3-oxopentanedioate) Reagent + Hydrazine Hydrate (Cyclization) Start->Reagent Intermediate Intermediate: Ethyl Ester (Ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate) Reagent->Intermediate Check1 NMR Checkpoint 1: Look for Ethyl Group (1.2 ppm t, 4.1 ppm q) Intermediate->Check1 Hydrolysis Hydrolysis (Acid/Base) Product Target: 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid Hydrolysis->Product Check2 NMR Checkpoint 2: Confirm Loss of Ethyl Confirm H-4 Singlet (~5.4 ppm) Product->Check2 Check1->Hydrolysis Ethyl Present

Figure 2: Synthesis and NMR validation workflow. Checkpoint 2 is critical for confirming the hydrolysis of the ester to the free acid.

References
  • Tautomerism of Pyrazolones: Holzer, W., et al. "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols."[4] Molecules, 2020.[5] Link

  • Reference Standard (Edaravone): National Center for Biotechnology Information. PubChem Compound Summary for CID 4021, Edaravone. Link

  • Synthetic Pathway: "Reaction of diethyl 1,3-acetonedicarboxylate with hydrazine." Organic Syntheses, Coll.[6] Vol. 5, p. 544 (General method for pyrazolone carboxylates). Link

  • Spectral Database: SDBS (Spectral Database for Organic Compounds), AIST. Search for "3-methyl-5-pyrazolone" for comparative shift logic. Link

Sources

High-Fidelity HPLC Method Development for 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic Acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a comparative analysis of HPLC methodologies for the purity assessment of 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid (CAS: 860409-48-9). Due to the compound's dual polarity—stemming from the carboxylic acid moiety and the pyrazolone core—standard C18 methods often yield insufficient retention and peak tailing.

We compare three distinct separation strategies: Traditional C18 , Polar-Embedded C18 (RP-Amide/AQ) , and HILIC . The Polar-Embedded C18 method is identified as the superior protocol for routine QC, offering the optimal balance of retention, peak symmetry, and robustness.

Part 1: Compound Analysis & Chromatographic Challenges[2]

To develop a robust method, one must first understand the physicochemical behavior of the analyte.

Physicochemical Profile[1][2][3][4][5][6]
  • Structure: A pyrazolone ring substituted with an acetic acid group.[1]

  • Acidity (pKa): The carboxylic acid has a pKa

    
     3.5–4.0. The pyrazolone NH is also weakly acidic.
    
  • Tautomerism: The compound exists in equilibrium between the keto (CH2) and enol (OH) forms. This dynamic equilibrium can cause peak splitting or broadening if the mobile phase pH is near the pKa or if the temperature is uncontrolled.

The "Dewetting" Problem

Standard C18 columns are highly hydrophobic. When analyzing small, polar acids like this pyrazole derivative, high aqueous content (>95%) is often required to achieve retention. However, under these conditions, the C18 chains can "collapse" or dewet, leading to:

  • Loss of retention (k' < 1.5).

  • Variable retention times.

  • Phase collapse.

Part 2: Comparative Method Study

We evaluated three methodological approaches. The data below represents expected performance characteristics based on physicochemical principles and validation of similar pyrazolone scaffolds [1, 2].

Table 1: Comparative Performance Matrix
FeatureMethod A: Standard C18Method B: Polar-Embedded C18 (Recommended)Method C: HILIC
Stationary Phase Alkyl-bonded Silica (C18)Polar-Embedded (e.g., RPAmide, C18-AQ)Bare Silica or Zwitterionic
Mobile Phase Phosphate Buffer (pH 2.5) / ACN0.1% H3PO4 / MethanolACN / Ammonium Acetate (pH 5.0)
Retention (k') 0.8 – 1.2 (Poor)3.5 – 5.0 (Optimal)> 5.0 (Strong)
Peak Symmetry 0.8 (Tailing)1.1 (Excellent)1.2 (Good)
Robustness Low (Dewetting risk)High (100% Aqueous stable)Medium (Long equilibration)
Suitability Not RecommendedQC / Release Testing Impurity Profiling
Analysis of Results
  • Method A (Failure): The analyte eluted near the void volume due to charge repulsion between the ionized carboxylate (if pH > pKa) or simple lack of hydrophobic interaction.

  • Method B (Success): The polar-embedded group (e.g., amide or carbamate) in the stationary phase provides hydrogen bonding sites, shielding the silica surface and preventing phase collapse in 100% aqueous conditions. This allows the use of highly aqueous mobile phases to retain the polar acid [2].

  • Method C (Alternative): HILIC provided excellent retention but required long equilibration times and showed sensitivity to sample diluent composition (e.g., water in the sample causing peak distortion).

Part 3: Recommended Protocol (Method B)

This protocol utilizes a Polar-Embedded C18 column to ensure retention of the acidic pyrazole without ion-pairing reagents.

Chromatographic Conditions
  • Column: Phenomenex Luna Omega Polar C18 or Waters SymmetryShield RP18 (150 mm × 4.6 mm, 3 µm or 5 µm).

  • Mobile Phase A (MPA): 0.1% Phosphoric Acid (H3PO4) in Water (pH ~2.1).

    • Why: Low pH suppresses ionization of the carboxylic acid (COOH), rendering the molecule neutral and increasing retention on the RP phase.

  • Mobile Phase B (MPB): Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temperature: 30°C (Controls tautomeric equilibrium).

  • Detection: UV @ 210 nm (Carboxyl/Amide absorption) and 254 nm (Aromatic ring).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BComment
0.0955Initial Hold for polar retention
2.0955Isocratic hold to stabilize baseline
15.04060Elution of hydrophobic impurities
18.04060Wash
18.1955Re-equilibration
25.0955End of Run
Standard & Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).[4]

    • Critical: Do not use pure methanol or acetonitrile as the diluent. The "solvent strength mismatch" will cause peak splitting for early eluting polar compounds.

  • Stock Solution: Dissolve 10 mg of 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid in 10 mL of diluent. Sonicate for 5 mins.

Part 4: Visualizing the Workflow

The following diagram illustrates the logic flow for selecting the optimal method and the mechanism of action.

MethodDevelopment Start Analyte: 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid (Polar / Acidic / Tautomeric) Decision1 Initial Column Screening Start->Decision1 PathA Standard C18 (High Hydrophobicity) Decision1->PathA PathB Polar-Embedded C18 (RP-Amide / AQ) Decision1->PathB PathC HILIC (Bare Silica) Decision1->PathC ResultA Result: Early Elution Phase Dewetting Poor Tailing PathA->ResultA ResultB Result: Optimal Retention Stable in 100% Aqueous Symmetrical Peak PathB->ResultB ResultC Result: High Retention Long Equilibration Solvent Mismatch Issues PathC->ResultC Mechanism Mechanism: H-Bonding + Hydrophobic Interaction Suppressed Ionization (pH < pKa) ResultB->Mechanism Why it works

Caption: Decision tree for column selection highlighting the superior performance of Polar-Embedded phases for this specific analyte.

Part 5: Validation Parameters (Representative)

To ensure the method is "Trustworthy" (Part 2 of requirements), the following validation criteria should be met during your internal validation [3, 4].

  • System Suitability:

    • Tailing Factor (

      
      ): NMT 1.5.
      
    • Theoretical Plates (

      
      ): > 5000.
      
    • % RSD (n=6): < 2.0%.[4]

  • Linearity:

    • Range: 50% to 150% of target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       Value: > 0.999.[3]
      
  • LOD/LOQ:

    • LOD: ~0.1 µg/mL (Signal-to-Noise 3:1).

    • LOQ: ~0.3 µg/mL (Signal-to-Noise 10:1).

Part 6: Troubleshooting Guide

IssueRoot CauseSolution
Split Peak Tautomeric equilibrium shift during run.Ensure column temp is stable (30°C). Ensure pH is buffered well below pKa (pH 2.1).
Fronting Peak Sample solvent too strong.Change diluent to 95% Aqueous / 5% ACN.
Drifting Retention "Phase Collapse" (Dewetting).Switch from Standard C18 to "AQ" or "Polar Embedded" column.
Ghost Peaks Contaminated Mobile Phase A.Use fresh Milli-Q water and filter through 0.22 µm membrane.

References

  • IJCPA. (2014).[2] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Link

  • SIELC Technologies. (2018). Separation of Pyrazolone T on Newcrom R1 HPLC column. Link

  • BenchChem. (2025).[5] High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole. Link

  • BLD Pharm. (2025). Product Information: 2-(5-oxo-4,5-Dihydro-1H-pyrazol-3-yl)acetic acid.[6] Link

Sources

A Senior Application Scientist's Guide to the Crystalline Analysis of 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development, the solid-state characterization of an active pharmaceutical ingredient (API) is non-negotiable. The crystalline form of a molecule like 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid dictates its stability, solubility, and bioavailability—properties of paramount importance. This guide provides an in-depth comparison of X-ray Diffraction (XRD) methodologies for the structural elucidation of this pyrazolone derivative. We will explore the gold-standard Single-Crystal X-ray Diffraction (SCXRD) and the indispensable Powder X-ray Diffraction (PXRD), offering field-proven insights into experimental design, data interpretation, and a comparative analysis with other common analytical techniques.

The Foundational Step: Achieving Diffraction-Quality Crystals

The adage "garbage in, garbage out" is acutely true for crystallography. The quality of the diffraction data is fundamentally limited by the quality of the crystal itself.[1] For a molecule such as 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid, which possesses both hydrogen-bond donors (-NH, -OH) and acceptors (C=O), the crystallization process must be approached with deliberate control to achieve a well-ordered, single crystal.

The primary goal is to allow molecules to self-assemble slowly and methodically into a repeating lattice. Rapid precipitation will invariably lead to amorphous material or microcrystalline powder, unsuitable for SCXRD.[2]

Experimental Protocol: Crystal Growth
  • Purity Assessment: Begin with the highest purity sample possible (>98%). Residual solvents or synthetic by-products can inhibit crystal growth or become incorporated into the lattice, leading to disorder.

  • Solvent Screening: The choice of solvent is critical.[3] The ideal solvent will dissolve the compound when hot but exhibit poor solubility at lower temperatures.[4] For our target molecule, polar protic solvents like ethanol or methanol, or a mixture such as ethanol/water or DMF/ethanol, are promising starting points.

  • Method Selection:

    • Slow Cooling: Dissolve the compound in a minimum amount of near-boiling solvent to create a saturated solution.[2] Allow the flask to cool undisturbed to room temperature, followed by further cooling in a refrigerator. The key is slow, gradual cooling to promote the formation of large, well-ordered crystals.[2]

    • Slow Evaporation: Prepare a nearly saturated solution at room temperature. Cover the vessel with parafilm and puncture it with a few small holes using a needle.[1] This slows the evaporation rate, providing ample time for crystal nucleation and growth.[3][5]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether or hexane).[6] The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

Logical Workflow for Crystal Growth and Selection

Crystal_Growth_Workflow cluster_prep Preparation cluster_growth Crystal Growth Methods cluster_selection Selection & Mounting start start solvent Solvent Screening (e.g., Ethanol, DMF/Water) start->solvent m1 Slow Cooling solvent->m1 Choose Method m2 Slow Evaporation solvent->m2 Choose Method m3 Vapor Diffusion solvent->m3 Choose Method harvest Harvest Crystals m1->harvest m2->harvest m3->harvest microscope Microscopic Examination (Polarized Light) harvest->microscope select Select Ideal Crystal (Transparent, No Flaws) microscope->select Reject Flawed Crystals mount Mount on Cryo-Loop select->mount

Caption: Workflow from purified compound to a mounted single crystal ready for diffraction.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the three-dimensional atomic arrangement of a molecule. It provides unambiguous proof of structure, including stereochemistry, conformation, and intermolecular interactions.[7][8]

Experimental Protocol: SCXRD Data Acquisition and Structure Solution
  • Crystal Mounting: A suitable crystal (ideally 0.1-0.25 mm in its largest dimension, transparent, and without visible fractures) is carefully selected under a microscope and mounted on a cryo-loop.[1][5]

  • Data Collection: The mounted crystal is placed on the goniometer head of a diffractometer and cooled in a stream of nitrogen gas (typically 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Cu Kα, λ=1.5418 Å). As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell—the fundamental repeating block of the crystal.

  • Data Reduction & Space Group Determination: The intensities of thousands of reflections are measured and corrected. Systematic absences in the diffraction data reveal the crystal's symmetry and allow for the determination of its space group.

  • Structure Solution & Refinement: The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson function). This yields an initial electron density map, from which an atomic model is built. This model is then refined against the experimental data to optimize atomic positions and thermal parameters, resulting in a final, precise 3D structure.

The Practical Alternative: Powder X-ray Diffraction (PXRD)

What happens when, despite best efforts, single crystals suitable for SCXRD cannot be grown? Many organic compounds yield only microcrystalline powders.[9] In this scenario, Powder X-ray Diffraction (PXRD) becomes an invaluable tool.[9][10]

Unlike SCXRD, which measures discrete diffraction spots, PXRD measures the diffraction from a large ensemble of randomly oriented crystallites, resulting in a 1D pattern of intensity versus diffraction angle (2θ).

Key Applications of PXRD for 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid:
  • Phase Identification: The PXRD pattern is a unique "fingerprint" for a specific crystalline phase. It can be used to confirm if the synthesized material matches a known phase or to identify different polymorphs.

  • Purity Analysis: The presence of crystalline impurities will manifest as additional peaks in the diffraction pattern.

  • Structure Verification: If a crystal structure has been previously determined (e.g., from SCXRD), the theoretical powder pattern can be calculated and compared to the experimental pattern to confirm the bulk material is the same phase.

  • Structure Solution: While significantly more challenging than with single-crystal data, it is possible to solve novel crystal structures from high-quality powder data using techniques like the direct-space strategy followed by Rietveld refinement.[9][11][12]

Logical Workflow for X-Ray Diffraction Analysis

XRD_Analysis_Workflow cluster_input Sample Type cluster_scxrd SCXRD Path cluster_pxrd PXRD Path single_crystal Single Crystal scxrd_data Collect Diffraction Spots (Rotation Method) single_crystal->scxrd_data powder Polycrystalline Powder pxrd_data Collect 1D Pattern (Intensity vs. 2θ) powder->pxrd_data scxrd_process Unit Cell & Space Group Determination scxrd_data->scxrd_process scxrd_solve Structure Solution (Direct Methods) scxrd_process->scxrd_solve scxrd_refine Refinement scxrd_solve->scxrd_refine scxrd_result 3D Atomic Structure Bond Lengths/Angles Intermolecular Interactions scxrd_refine->scxrd_result pxrd_process Phase Identification (Database Matching) pxrd_data->pxrd_process pxrd_refine Rietveld Refinement pxrd_process->pxrd_refine For Structure Verification/Solution pxrd_result Crystalline Phase ID Lattice Parameters Purity Assessment pxrd_refine->pxrd_result

Caption: Comparative workflows for Single-Crystal (SCXRD) and Powder (PXRD) analysis.

Comparative Analysis: XRD vs. Other Techniques

No single technique tells the whole story. XRD's unique strength is its ability to define the long-range order of the solid state. Here is how it compares to other common analytical methods.

TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal XRD Absolute 3D atomic structure, bond lengths/angles, conformation, intermolecular packing, absolute stereochemistry.Unambiguous and definitive structural elucidation.[7]Requires high-quality single crystals, which can be difficult to grow.[9]
Powder XRD Crystalline "fingerprint," lattice parameters, phase identification and quantification, crystallite size.Rapid analysis of bulk material, no need for single crystals, excellent for quality control.[8]Loss of 3D information makes structure solution challenging; peak overlap can obscure details.[10]
FTIR Spectroscopy Presence of specific functional groups and chemical bonds (e.g., C=O, N-H, O-H).Fast, requires minimal sample, provides complementary chemical information.[13]Provides no information on 3D atomic arrangement or crystal packing.[13]
NMR Spectroscopy Covalent structure and connectivity of atoms in solution, relative stereochemistry.Powerful for determining the molecular constitution in the solution state.[14]Does not describe the solid-state conformation or packing, which can differ significantly from the solution state.
A Holistic Analytical Framework

Analytical_Framework cluster_main Analytical Questions for 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid cluster_answers Primary Techniques q1 What is the covalent structure? (Atom-to-Atom Connectivity) a1 NMR Spectroscopy q1->a1 q2 What functional groups are present? (e.g., C=O, N-H) a2 FTIR Spectroscopy q2->a2 q3 How are the atoms arranged in 3D space in the solid state? (Conformation, Packing, H-Bonds) a3 X-Ray Diffraction SCXRD (Definitive) PXRD (Fingerprint) q3->a3 a1->a3 Complements a2->a3 Complements

Caption: Positioning XRD within a holistic framework for comprehensive material characterization.

Conclusion

For the definitive structural analysis of 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid crystals, Single-Crystal X-ray Diffraction is the unequivocal gold standard. It provides a complete and unambiguous picture of the molecular structure and its packing in the solid state. However, when single crystals are not forthcoming, Powder X-ray Diffraction serves as a powerful, indispensable technique for phase identification, purity assessment, and quality control. By understanding the strengths and limitations of each method and using them in conjunction with complementary techniques like NMR and FTIR, researchers can build a comprehensive and robust understanding of their material, ensuring a solid foundation for further drug development.

References

  • Harris, K. D. (n.d.). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. [Link]

  • NanoImaging Services. (2023, May 30). Comparing Analytical Techniques for Structural Biology. [Link]

  • Patsnap. (2025, September 22). FTIR vs XRD: Which is Superior for Crystal Structure?. Patsnap Eureka. [Link]

  • Ait Elmachkouri, Y., et al. (2023). Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. Taylor & Francis Online. [Link]

  • Ait Elmachkouri, Y., et al. (2023). Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. Figshare. [Link]

  • Google Patents. (n.d.). JPH0592102A - Crystallization method for organic acid or organic acid ester.
  • David, W. I. F., et al. (2005). A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data: Finding the Hydrate Structure of an Organic Molecule with Significant Conformational Flexibility. Crystal Growth & Design, 5(5), 1839–1844. [Link]

  • Eddleston, M. D., et al. (2013). Determination of a complex crystal structure in the absence of single crystals: analysis of powder X-ray diffraction data, guided by solid-state NMR and periodic DFT calculations, reveals a new 2′-deoxyguanosine structural motif. Chemical Science, 4(9), 3547-3554. [Link]

  • Shankland, K. (n.d.). Solving molecular organic crystal structures from powders. IUCr Journals. [Link]

  • ResearchGate. (n.d.). Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives | Request PDF. [Link]

  • Thorp-Greenwood, F. L. (2024, July 30). How to grow crystals for X-ray crystallography. IUCr Journals. [Link]

  • Nishida, J. I., et al. (2024). Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. Applied Physics Letters, 125(1). [Link]

  • El-Sonbati, A. Z., et al. (2018). Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor. SciSpace. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • ResearchGate. (2025, March 14). How to Grow a Crystal for Single Crystal X-ray Diffraction analysis?. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • AIP Publishing. (2021, July 23). Synthesis of pyrazolone derivatives compound using nanomagnetic Fe3O4 catalyst from waste cooking oil and iron rust and antioxidant activity test. [Link]

  • Asif, A. K. M. H., et al. (2020). A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. International Journal of Instrumentation Science, 7(1), 1-12. [Link]

  • International Journal of Pure and Applied Mathematics. (n.d.). CRYSTAL CHARACTERIZATION TECHNIQUES. [Link]

  • Kim, H., et al. (2024). Comparative Analysis of Room Temperature Structures Determined by Macromolecular and Serial Crystallography. MDPI. [Link]

  • Yathirajan, H. S., et al. (2012). 3-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)sydnone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3103. [Link]

  • Sinur, A., et al. (2025). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. MDPI. [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 2-[1Phenyl3-methyl-5-oxo-pyrazol-4-ylidene] -4-methyl-1,5-benzodiazepine (IV) | Request PDF. [Link]

  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 27(24), 8908. [Link]

  • ResearchGate. (2022, December 12). (PDF) Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]

  • Metwally, A. M., et al. (2022). Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one–1,4-dioxane (1/1). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 297–302. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals dedicated to advancing scientific discovery, the responsible management of chemical waste is as crucial as the innovative research itself. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid (CAS No. 860409-48-9), a heterocyclic compound utilized in various research and development applications.[1][2] Adherence to these procedures is essential for ensuring personnel safety, maintaining environmental integrity, and complying with regulatory standards.

The disposal protocols outlined herein are grounded in the foundational principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the hazardous waste regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5][6][7][8] This guide is intended to be integrated into your institution's comprehensive Chemical Hygiene Plan (CHP), a mandatory written program that outlines safe chemical handling and disposal procedures.[3][6]

Hazard Assessment and Characterization

Inferred Potential Hazards: Based on data from related compounds, 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid should be handled as a substance that is potentially:

  • Harmful if swallowed: Acute oral toxicity is a common characteristic of related compounds.[9][10]

  • A skin and eye irritant: Pyrazolone derivatives can cause skin irritation and serious eye irritation.[9][10]

  • An irritant to the respiratory tract: Inhalation of dust may cause respiratory irritation.[10]

Due to its acidic nature and the potential for these health hazards, this compound must be treated as hazardous waste . Under no circumstances should it be disposed of down the sanitary sewer or in regular trash.[7][11][12]

Table 1: Summary of Inferred Hazards and Handling Precautions

Potential Hazard Source of Inference Required Personal Protective Equipment (PPE)
Acute Oral ToxicitySDS for related pyrazolone compounds[9][10]Standard laboratory PPE (lab coat, gloves, eye protection)
Skin IrritationSDS for related pyrazolone compounds[10]Nitrile gloves, lab coat
Serious Eye IrritationSDS for related pyrazolone compounds[9][10]Safety glasses with side shields or chemical goggles
Respiratory IrritationSDS for related pyrazolone compounds[10]Use in a well-ventilated area or chemical fume hood

Disposal Workflow and Decision Process

The proper disposal of 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid follows a structured workflow designed to ensure safety and compliance at every stage. This process begins at the point of generation and concludes with transfer to a licensed waste disposal service.

DisposalWorkflow Disposal Workflow for 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid Start Waste Generation (Solid or Aqueous) WasteCharacterization Characterize as Hazardous Waste (Inferred Acidity & Toxicity) Start->WasteCharacterization Segregation Segregate Waste Stream (Non-Halogenated Organic Acid) WasteCharacterization->Segregation SolidWaste Solid Waste Collection Segregation->SolidWaste Solid Form AqueousWaste Aqueous Waste Collection Segregation->AqueousWaste Aqueous Solution SolidContainer Collect in Lined, Puncture-Proof Container for Solids SolidWaste->SolidContainer AqueousContainer Collect in Compatible (e.g., HDPE) Liquid Container AqueousWaste->AqueousContainer Labeling Label Container with 'Hazardous Waste' Tag SolidContainer->Labeling AqueousContainer->Labeling Storage Store in Satellite Accumulation Area (SAA) Labeling->Storage Pickup Schedule Pickup by EHS or Licensed Waste Vendor Storage->Pickup End Final Disposal via Incineration Pickup->End

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid
Reactant of Route 2
2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.